N-(2,6-difluorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Beschreibung
N-(2,6-difluorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound featuring a pyrazolo-pyridine core. Key structural attributes include:
- A pyrazolo[4,3-c]pyridine scaffold with a 3-oxo group.
- Substitutions at the 2-, 5-, and 7-positions: 2-position: Phenyl group. 5-position: 4-fluorobenzyl moiety. 7-position: Carboxamide group linked to a 2,6-difluorobenzyl substituent.
Eigenschaften
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F3N4O2/c28-18-11-9-17(10-12-18)14-33-15-21(26(35)31-13-20-23(29)7-4-8-24(20)30)25-22(16-33)27(36)34(32-25)19-5-2-1-3-6-19/h1-12,15-16H,13-14H2,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTCVQAYJDVTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)NCC4=C(C=CC=C4F)F)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2,6-difluorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide, identified by its CAS number 921877-74-9, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Molecular Formula : C27H19F3N4O2
- Molecular Weight : 488.5 g/mol
This structure is characterized by the presence of difluorobenzyl and fluorobenzyl groups, which may enhance its lipophilicity and biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Mechanism of Action : Some pyrazolo[4,3-c]pyridine derivatives have been shown to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase. This mechanism is crucial for inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties:
- Cytokine Inhibition : Certain derivatives have demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo models. This suggests a potential role in treating inflammatory diseases .
Study 1: Anticancer Efficacy
A study focused on aminopyrazole-based compounds revealed that specific derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The most potent compounds were able to inhibit cell proliferation effectively and induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic markers like Bcl-2 and Bax .
Study 2: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory potential of pyrazole derivatives. Compounds were tested for their ability to inhibit LPS-induced TNF-alpha release in mouse models. Results indicated significant inhibition at concentrations as low as 1 µM, highlighting their therapeutic potential in inflammatory conditions .
Comparative Analysis of Related Compounds
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
This compound belongs to the class of pyrazolo[4,3-c]pyridines and features a bicyclic structure that incorporates both pyrazole and pyridine rings. The presence of multiple fluorine substituents enhances its biological activity and physicochemical properties. The carboxamide functional group contributes to its reactivity and solubility in various solvents.
Biological Activities
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant biological activities, particularly in the following areas:
- Kinase Inhibition : Studies have shown that related compounds can inhibit specific kinases involved in cancer progression and inflammatory responses. This suggests potential applications in cancer therapy.
Therapeutic Potential
The unique combination of fluorinated aromatic rings and carboxamide functionality may enhance the pharmacological profile of N-(2,6-difluorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide compared to similar compounds. Potential therapeutic applications include:
- Anticancer Agents : Due to its ability to inhibit kinases involved in tumor growth.
- Anti-inflammatory Drugs : Its mechanism of action may also extend to inflammatory pathways.
- Neurological Disorders : Investigations into its effects on neuroprotective pathways are ongoing.
Case Studies
Several case studies have documented the efficacy of pyrazolo[4,3-c]pyridine derivatives in preclinical models:
-
Study on Cancer Cell Lines : A study demonstrated that a related compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through kinase inhibition.
- Cell Line : MDA-MB-231
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via caspase activation.
-
Inflammation Model : In a mouse model of inflammation, administration of a similar compound resulted in a marked decrease in pro-inflammatory cytokines.
- Cytokines Measured : TNF-alpha and IL-6
- Results : 50% reduction compared to control.
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Lipophilicity and Bioavailability
- The target compound’s 2,6-difluorobenzyl and 4-fluorobenzyl groups increase lipophilicity (logP) compared to 923233-41-4, which has a polar 2-methoxyethyl group and non-fluorinated propyl chain. Higher lipophilicity may enhance membrane permeability but could reduce aqueous solubility .
- 923113-33-1 incorporates a 2-chlorophenylmethyl group, which may confer greater metabolic resistance compared to fluorinated analogs due to chlorine’s lower susceptibility to oxidative metabolism.
Electronic and Steric Modifications
- Fluorine’s electron-withdrawing effect in the target compound may strengthen hydrogen bonding with target proteins compared to the methoxy group in 923233-41-4 .
Core Scaffold Variations
- 923113-15-9 replaces the pyrazolo-pyridine core with an imidazo-pyrimidine system, which may shift binding affinity toward kinases or GPCRs that favor larger aromatic systems .
Research Findings and Functional Insights
- Fluorine substitutions likely improve metabolic stability and target engagement compared to non-halogenated analogs.
- Core scaffold differences (e.g., pyrazolo-pyridine vs. imidazo-pyrimidine) may dictate divergent biological activities, necessitating target-specific optimization.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions are critical for achieving high yields?
The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves condensation reactions between substituted anilines and pre-functionalized pyrazole intermediates. For example, ethyl 5-(4-methylphenyl)-3-oxo-2-phenyl derivatives are synthesized via refluxing with substituted aniline hydrochlorides under acidic conditions (e.g., HCl) for 4 hours, yielding products with ~50–79% efficiency . Key factors include:
- Reagent stoichiometry : Excess aniline derivatives (e.g., 4-fluorobenzylamine) to drive the reaction.
- Reaction time and temperature : Extended reflux (4–15 hours) at 80–100°C to ensure complete cyclization.
- Purification : Crystallization from ethanol or methanol to isolate pure products.
Q. How are spectroscopic techniques utilized to confirm the structure and purity of this compound?
Structural confirmation relies on:
- IR spectroscopy : Detection of carbonyl (C=O) stretches at ~1670–1730 cm⁻¹ and aromatic C-F bonds at ~1150–1310 cm⁻¹ .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 373 for ethyl 5-(4-methylphenyl) derivatives) validate the molecular weight .
- NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., difluorobenzyl protons at δ 6.8–7.2 ppm). Purity is assessed via HPLC with UV detection (λ = 254 nm).
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
DoE methodologies systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For example:
- Factorial designs : Test interactions between reflux time (4–8 hours) and solvent (DMF vs. THF) to maximize yield.
- Response surface modeling : Identify optimal conditions for introducing bulky substituents (e.g., 2,6-difluorobenzyl) while minimizing side reactions.
- Statistical validation : Use ANOVA to confirm significant factors, as demonstrated in flow-chemistry optimizations for similar heterocycles .
Q. What challenges arise in the crystallographic analysis of this compound, particularly concerning fluorine substituents?
Fluorine’s low electron density complicates X-ray diffraction analysis:
- Electron density maps : SHELX software refines fluorine positions using constraints (e.g., DFIX for C-F bond lengths) and high-resolution data (>1.0 Å) .
- Twinned crystals : SHELXL handles twinning via HKLF 5 format, critical for resolving overlapping peaks in fluorinated analogs.
- Thermal motion : Anisotropic displacement parameters (ADPs) are adjusted to account for fluorine’s high thermal motion.
Q. How do the electronic and steric effects of fluorinated substituents influence the compound’s reactivity and interactions?
- Electronic effects : The 2,6-difluorobenzyl group enhances electron-withdrawing properties, polarizing the pyrazole ring and increasing electrophilicity at the carboxamide moiety .
- Steric effects : The 4-fluorobenzyl substituent creates steric hindrance, potentially reducing off-target binding in biological assays.
- Hydrogen bonding : Fluorine atoms participate in weak C-F···H-N interactions, affecting solubility and crystal packing .
Methodological Notes
- Contradiction analysis : Discrepancies in reported bioactivity may arise from divergent assay conditions (e.g., buffer pH, cell lines). Validate results via orthogonal assays (e.g., SPR vs. ELISA).
- Scalability : Pilot-scale reactions (1–10 mmol) require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
